molecular formula C11H17NO B2493344 (1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine CAS No. 1212078-33-5

(1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine

Cat. No.: B2493344
CAS No.: 1212078-33-5
M. Wt: 179.263
InChI Key: QDLPHPPYMUBDRB-VIFPVBQESA-N
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Description

(1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine is an organic compound with a complex structure that includes an amine group and a phenyl ring substituted with a propan-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-(propan-2-yloxy)benzaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

    Amination: The alcohol is then converted to the amine through a reductive amination process, often using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and optimized reaction parameters are employed to ensure high efficiency and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: The phenyl ring can be reduced under specific conditions, although this is less common.

    Substitution: The propan-2-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products:

    Oxidation: Formation of imines or oxides.

    Reduction: Reduced phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of (1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways by inhibiting or activating specific proteins, leading to various biological effects.

Comparison with Similar Compounds

  • (1S)-1-[4-(methoxy)phenyl]ethan-1-amine
  • (1S)-1-[4-(ethoxy)phenyl]ethan-1-amine
  • (1S)-1-[4-(butan-2-yloxy)phenyl]ethan-1-amine

Comparison:

  • Uniqueness: (1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine is unique due to its specific propan-2-yloxy substitution, which can influence its reactivity and interaction with biological targets.
  • Properties: The different alkoxy groups in similar compounds can lead to variations in their physical and chemical properties, such as solubility and reactivity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(1S)-1-(4-propan-2-yloxyphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-8(2)13-11-6-4-10(5-7-11)9(3)12/h4-9H,12H2,1-3H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLPHPPYMUBDRB-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)OC(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212078-33-5
Record name (1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine
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